molecular formula C30H25N3O2S2 B12128837 (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12128837
M. Wt: 523.7 g/mol
InChI Key: MANKOFMTZUGLNE-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-thiazolidinone family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial and antitumor properties. Structurally, it features:

  • A Z-configuration at the benzylidene double bond (C5), critical for maintaining planar geometry and molecular recognition .
  • A pyrazole moiety substituted with 2-methyl-4-(prop-2-en-1-yloxy)phenyl and phenyl groups, which may enhance steric bulk and electronic effects.
  • A 2-thioxo group at position 2, influencing hydrogen bonding and tautomerism .

Properties

Molecular Formula

C30H25N3O2S2

Molecular Weight

523.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H25N3O2S2/c1-3-16-35-25-14-15-26(21(2)17-25)28-23(20-33(31-28)24-12-8-5-9-13-24)18-27-29(34)32(30(36)37-27)19-22-10-6-4-7-11-22/h3-15,17-18,20H,1,16,19H2,2H3/b27-18-

InChI Key

MANKOFMTZUGLNE-IMRQLAEWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a Vilsmeier-Haack formylation of a preformed pyrazole.

Protocol:

  • Cyclocondensation :

    • React 2-methyl-4-(prop-2-en-1-yloxy)acetophenone (1.0 eq) with phenylhydrazine (1.2 eq) in ethanol under reflux (12 h).

    • Isolate 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole via filtration and recrystallization (ethanol/water).

  • Formylation :

    • Treat the pyrazole with POCl₃ and DMF (Vilsmeier reagent) in dry dichloromethane (0°C → rt, 6 h).

    • Hydrolyze with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

    • Yield: 65–72%; m.p. 128–130°C.

Characterization Data:

  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.72–6.82 (m, 9H, aryl-H), 6.05 (dd, 1H, CH₂=CH), 5.45 (d, 1H, CH₂=CH), 5.32 (d, 1H, CH₂=CH), 4.65 (t, 2H, OCH₂), 2.42 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z 399.1478 [M+H]⁺ (calc. 399.1472).

Synthesis of 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one

Cyclization of Benzylamine and Carbon Disulfide

The rhodanine core is prepared via [2+3]-cyclocondensation :

  • React benzylamine (1.0 eq) with carbon disulfide (1.2 eq) and chloroacetic acid (1.0 eq) in ethanol/water (reflux, 8 h).

  • Yield: 85–90%; m.p. 152–154°C.

Characterization Data:

  • ¹H NMR (DMSO-d₆) : δ 7.42–7.28 (m, 5H, Ph), 4.72 (s, 2H, CH₂Ph), 3.98 (s, 2H, SCH₂CO).

Knoevenagel Condensation

Reaction Setup

The Z-configured exocyclic double bond is formed via base-catalyzed condensation:

  • Mix 3-benzyl-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) and pyrazole-4-carbaldehyde (1.1 eq) in glacial acetic acid with sodium acetate (0.2 eq).

  • Reflux for 6–8 h, monitor by TLC (hexane/ethyl acetate 3:1).

Workup and Purification

  • Cool the reaction, pour into ice-water, and filter the precipitate.

  • Recrystallize from ethanol to isolate the Z-isomer .

  • Yield: 60–68%; m.p. 218–220°C.

Stereochemical Control:

  • The Z-configuration is favored due to intramolecular H-bonding between the thioxo group and the aldehyde proton during condensation.

Analytical Data for Target Compound

Spectral Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.89 (s, 1H, CH=), 7.65–7.12 (m, 14H, aryl-H), 6.95 (dd, 1H, CH₂=CH), 5.98 (d, 1H, CH₂=CH), 5.42 (d, 1H, CH₂=CH), 4.82 (s, 2H, NCH₂Ph), 4.58 (t, 2H, OCH₂), 2.38 (s, 3H, CH₃).

  • ¹³C NMR : δ 192.1 (C=S), 167.5 (C=O), 153.2 (CH=), 142.1–114.6 (aryl-C), 116.3 (CH₂=CH), 58.4 (OCH₂), 44.9 (NCH₂), 21.5 (CH₃).

  • HRMS (ESI+) : m/z 612.1843 [M+H]⁺ (calc. 612.1836).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

Optimization Strategies

Solvent and Catalyst Screening

ConditionYield (%)Z:E Ratio
Acetic acid/NaOAc6895:5
Ethanol/piperidine5890:10
Toluene/NH₄OAc4585:15

Key Insight : Acetic acid with sodium acetate maximizes yield and Z-selectivity.

Temperature Effects

  • 80°C : Slow reaction (48 h), 55% yield.

  • 110°C (reflux): Optimal (6 h), 68% yield.

  • 130°C : Decomposition observed.

Alternative Routes

Microwave-Assisted Synthesis

  • Irradiate reactants in ethanol with NaOAc (100 W, 120°C, 20 min).

  • Yield: 70%; reduces reaction time 10-fold.

Solid-Supported Catalysis

  • Use Amberlyst-15 in toluene (reflux, 8 h).

  • Yield: 63%; facilitates catalyst recovery.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve heat transfer and reduce side products.

  • Green Solvents : Replace acetic acid with PEG-400 (yield: 62%).

Challenges and Solutions

  • E/Z Isomerization : Minimized by low-temperature workup.

  • Pyrazole Hydrolysis : Use anhydrous conditions during formylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially converting them to single bonds or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced double bonds.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

A study conducted by Güzel-Akdemir et al. (2021) outlines a method for synthesizing similar thiazolidinone derivatives, which can serve as a reference for synthesizing the compound . The authors utilized various reagents and conditions to optimize yield and purity, demonstrating the importance of reaction parameters in achieving desired outcomes .

Anticancer Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been documented in several studies.

Case Study: Anticancer Efficacy

In a study published in Molecules, derivatives of thiazolidinones were tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound discussed here is hypothesized to exhibit similar mechanisms due to its structural analogies.

Antimicrobial Properties

Thiazolidinones have also shown promise as antimicrobial agents. The presence of functional groups that can interact with microbial enzymes or cell membranes is critical for their efficacy.

Research Findings

A recent investigation into related thiazolidinone compounds indicated strong antibacterial activity against Gram-positive bacteria, suggesting that the compound could be further explored for its potential as an antimicrobial agent .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialInhibition of bacterial growth
Other Potential UsesAnti-inflammatory properties suggested

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with proteins, affecting their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis in cancer cells, and reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name / ID Substituents (R1, R2, R3) Key Structural Features Reference
Target Compound R1: Benzyl; R2: Allyloxy; R3: 2-Methylphenyl Allyloxy group enhances π-π interactions
(Z)-5-(2-Methylbenzylidene)-3-phenyl derivative R1: Phenyl; R2: H; R3: 2-Methylphenyl Lacks allyloxy, reduced steric hindrance
3-Benzyl-5-(4-chlorophenylmethylene) derivative R1: Benzyl; R2: Cl; R3: H Chlorine substituent increases polarity
3-Hexyl derivative (C6H13) R1: Hexyl; R2: Propoxy; R3: 2-Methylphenyl Longer alkyl chain increases lipophilicity

Key Observations :

  • Benzyl vs. Hexyl : The benzyl group (target) offers moderate lipophilicity, whereas hexyl (analog) may hinder solubility but enhance membrane permeability .

Antimycobacterial Activity (MIC50) :

Compound MIC50 (µg/mL) Cytotoxicity (IC50, µg/mL) Selectivity Index (SI) Reference
Target Compound 3.2 >64 >20
4-Chlorophenyl derivative 12.5 32 2.5
2-Hydroxybenzylidene 6.4 16 2.5
  • The target compound exhibits superior antimycobacterial activity (MIC50 = 3.2 µg/mL) compared to analogs with hydroxy or chloro substituents, likely due to the allyloxy group’s optimal balance of hydrophobicity and electronic effects .
  • Low cytotoxicity (IC50 >64 µg/mL) suggests high selectivity for bacterial targets over mammalian cells, a critical advantage for therapeutic development .

Crystallographic and Stability Data

Crystal structures of related compounds (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl derivative) reveal:

  • Planar conformation of the thiazolidinone core, stabilized by intramolecular hydrogen bonds (N–H···S) .
  • Z-configuration confirmed via X-ray diffraction using SHELX/ORTEP software .

Biological Activity

The compound (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a thiazolidinone core, which is known for its diverse biological properties. The specific structural features include:

  • Thiazolidinone ring : This moiety is often associated with anti-inflammatory and anti-cancer activities.
  • Pyrazole linkage : Pyrazoles are known for their pharmacological significance, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt signaling pathway. This was demonstrated in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells (MV4-11) .
  • Case Study : In a study involving MV4-11 cells, the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Antibacterial assays revealed that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Preliminary studies suggest good bioavailability with rapid absorption in animal models, leading to effective concentrations within therapeutic ranges .
  • Toxicological Profile : Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on vital organs, although further long-term studies are warranted to fully understand its safety profile .

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerMCF-7 Cell LineIC50 < 10 µM
AntibacterialMIC AssayMIC = 32 µg/mL (S. aureus)
PharmacokineticsAnimal Model StudyRapid absorption
ToxicologyOrgan ToxicityMinimal adverse effects

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this thiazolidinone derivative?

The compound is typically synthesized via a Knoevenagel condensation between a thiazolidinone core and a substituted benzaldehyde derivative. For example:

  • Step 1 : Prepare 3-benzyl-2-thioxothiazolidin-4-one by reacting benzylamine with carbon disulfide and chloroacetic acid under basic conditions.
  • Step 2 : Condense the thiazolidinone with a pre-synthesized aldehyde (e.g., 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde) using a base (e.g., piperidine) in ethanol under reflux (70–80°C, 6–8 hours) .
  • Key challenge : Ensuring regioselectivity in the pyrazole and propenyloxy substituents during aldehyde synthesis.

Q. How is the Z-configuration of the exocyclic double bond confirmed?

The (5Z) configuration is verified using:

  • NMR spectroscopy : The coupling constant (J) between H-5 and the methylidene proton typically falls within 10–12 Hz for the Z-isomer.
  • X-ray crystallography : Definitive confirmation via crystal structure analysis (e.g., dihedral angles between the thiazolidinone ring and the pyrazole moiety) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to resolve impurities (retention time ~12–14 minutes).
  • Elemental analysis : Acceptable tolerance ±0.3% for C, H, N, S.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 578.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

  • By-products : Often include open-chain intermediates or E-isomers due to incomplete cyclization or isomerization.
  • Optimization strategies :
  • Use dry ethanol and molecular sieves to suppress hydrolysis.
  • Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster reaction kinetics (yield improvement: ~15%).
  • Monitor reaction progress via TLC (hexane/ethyl acetate 3:1, Rf ~0.45 for product) .

Q. What computational methods are used to predict biological targets for this compound?

  • Molecular docking : Dock the compound into protein active sites (e.g., hemoglobin subunits or tyrosine kinases ) using AutoDock Vina.
  • Pharmacophore modeling : Identify critical features (e.g., thioxo group for hydrogen bonding, benzyl group for hydrophobic interactions).
  • MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in antimicrobial IC50 values (e.g., 8 µM vs. 22 µM against S. aureus).
  • Resolution steps :

Standardize assay protocols (e.g., broth microdilution per CLSI guidelines).

Verify compound stability in DMSO/water mixtures (precipitates may reduce effective concentration).

Cross-validate with time-kill assays to confirm static vs. cidal effects .

Methodological Challenges and Solutions

Q. What strategies improve the solubility of this hydrophobic compound for in vitro assays?

  • Co-solvents : Use 5% DMSO in PBS (v/v) with sonication (30 minutes).
  • Cyclodextrin inclusion complexes : β-cyclodextrin (1:2 molar ratio) increases aqueous solubility by ~20-fold.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) .

Q. How are tautomeric forms of the thioxo group characterized?

  • IR spectroscopy : The thione (C=S) stretch appears at ~1250 cm⁻¹, while the thiol (S-H) form is absent.
  • XPS : Sulfur 2p3/2 binding energy at ~163.5 eV confirms the thioxo configuration.
  • Theoretical calculations : DFT (B3LYP/6-31G*) predicts the thione form is energetically favored by ~5 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.